Cinnamtannin B1

Descripción general

Descripción

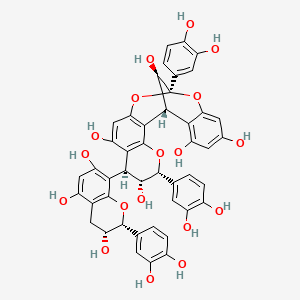

Cinnamtannin B-1 is a proanthocyanidin found in Cinnamomum cassia and Cinnamomum zeylanicum. It has a role as a cyclooxygenase 2 inhibitor and a plant metabolite.

Cinnamtannin B1 is a natural product found in Cinnamomum sieboldii, Cinnamomum philippinense, and other organisms with data available.

See also: Cinnamon (part of).

Aplicaciones Científicas De Investigación

Propiedades antioxidantes

Cinnamtannin B1 es un proantocianidín de tipo A de origen natural que exhibe propiedades antioxidantes . Se ha encontrado que reduce los efectos del H2O2 en las respuestas evocadas por CCK-8 en las células acinares pancreáticas de ratón . Esto sugiere que podría usarse como un antioxidante natural en diversas aplicaciones.

Protección contra trastornos pancreáticos

This compound ha sido estudiado por sus efectos protectores contra los trastornos pancreáticos . Se ha encontrado que reduce la sobrecarga de Ca2+ intracelular y la acumulación intracelular de enzimas digestivas evocadas por ROS, que es un precursor patológico común que media la pancreatitis . Esto sugiere que podría utilizarse en la terapia contra los efectos perjudiciales derivados del estrés oxidativo sobre la fisiología celular .

Regulación de la proliferación celular

Se ha encontrado que this compound regula la proliferación celular de los astrocitos de la médula espinal . Promueve la proliferación de astrocitos, que son importantes para proteger las neuronas en el sistema nervioso central .

Protección contra la apoptosis inducida por la deprivación de oxígeno-glucosa-suero/reoxigenación

Se ha encontrado que this compound protege a los astrocitos de la apoptosis inducida por la deprivación de oxígeno-glucosa-suero y la reoxigenación . Aumenta la fosforilación de ERK y el nivel de expresión de Bcl-2, lo que protege a los astrocitos de la apoptosis .

Impacto terapéutico potencial en la diabetes tipo 2

La investigación fitoquímica reciente ha sugerido que this compound podría tener un impacto terapéutico potencial en la diabetes tipo 2 . Sin embargo, esta aplicación aún está en investigación y se necesitan más estudios para confirmar este uso potencial.

Mecanismo De Acción

Cinnamtannin B1, also known as cinnamtannin B-1, is a condensed tannin found in Cinnamomum verum . It falls under the category of type A proanthocyanidin and possesses multiple phenolic hydroxyl groups . This compound has been noted for its antioxidant properties, antimicrobial activities, and ability to inhibit platelet aggregation .

Target of Action

This compound primarily targets reactive oxygen species (ROS) in cells . It has been shown to reduce the effects of hydrogen peroxide (H2O2) in mouse pancreatic acinar cells .

Mode of Action

This compound interacts with its targets by reducing oxidation. For instance, it has been found to reduce H2O2-induced oxidation of CM-H2DCFDA, a stable non-fluorescent molecule that passively diffuses into cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . This is a common pathological precursor that mediates pancreatitis .

Pharmacokinetics

Its multiple phenolic hydroxyl groups suggest that it may have good bioavailability due to potential interactions with biological membranes .

Result of Action

The molecular and cellular effects of this compound’s action include reducing the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . It also reduces H2O2-induced oxidation, inhibits amylase secretion in response to cholecystokinin, and protects acinar cells against H2O2 .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of various concentrations of H2O2 . It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration, but only at the lower concentrations of the oxidant .

Análisis Bioquímico

Biochemical Properties

Cinnamtannin B1 interacts with various enzymes and proteins. It has been found to reduce the effect of hydrogen peroxide (H2O2) on intracellular free Ca2+ concentration ( [Ca2+]c ) in mouse pancreatic acinar cells . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce oxidation of CM-H2DCFDA, a measure of reactive oxygen species (ROS) in cells . It also reduced cell viability and protected acinar cells against H2O2 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Dosage Effects in Animal Models

In animal models, trimer procyanidins in this compound (12.5–50 μmol/L) dose-dependently increased the cell viability and decreased ROS accumulation in H2O2-treated β-cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Propiedades

IUPAC Name |

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRPHRKESMCPO-LQNPQWRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030258 | |

| Record name | Cinnamtannin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88082-60-4 | |

| Record name | Cinnamtannin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)

![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)

![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)